molecular formula C10H14O4 B562654 rac Guaifenesin-d3 CAS No. 1189924-85-3

rac Guaifenesin-d3

Cat. No.: B562654
CAS No.: 1189924-85-3
M. Wt: 201.23 g/mol
InChI Key: HSRJKNPTNIJEKV-FIBGUPNXSA-N
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Description

Guaifenesin is a well-known expectorant used to alleviate cough discomfort by increasing sputum volume and decreasing its viscosity, thereby promoting effective cough . The deuterium labeling in Guaifenesin-d3 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guaifenesin-d3 involves the incorporation of deuterium into the guaifenesin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the hydrogen-deuterium exchange reaction, where guaifenesin is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Guaifenesin-d3 follows similar principles but on a larger scale. The process typically involves the use of deuterated water or deuterated organic solvents to achieve the desired level of deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Guaifenesin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Guaifenesin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guaifenesin-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes Guaifenesin-d3 an invaluable tool in drug development and analytical research .

Properties

IUPAC Name

3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJKNPTNIJEKV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661993
Record name 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189924-85-3
Record name 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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